

Application Notes and Protocols for Acid-PEG2-ethyl propionate Reactions

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Compound of Interest

Compound Name: Acid-PEG2-ethyl propionate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of **Acid-PEG2-ethyl propionate**, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction

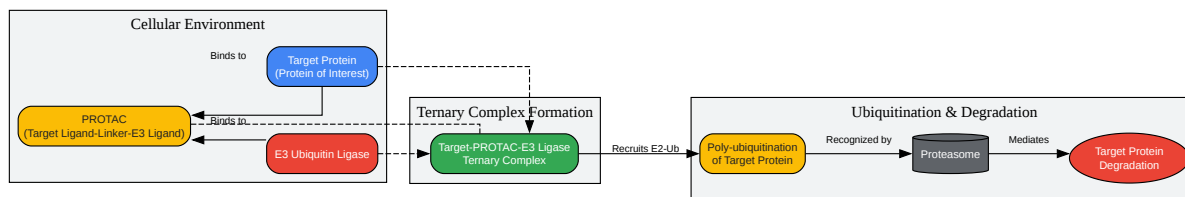
Acid-PEG2-ethyl propionate is a hydrophilic, 2-unit polyethylene glycol (PEG) derivative containing a terminal carboxylic acid and an ethyl propionate group.[\[3\]](#) The carboxylic acid allows for covalent linkage to primary or secondary amines on target molecules, such as proteins, peptides, or ligands for E3 ubiquitin ligases, through amide bond formation.[\[6\]](#) The PEG spacer enhances the solubility and can influence the physicochemical properties of the resulting conjugate.[\[7\]](#) Its primary application is in the synthesis of PROTACs, where it serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.[\[1\]](#)[\[2\]](#)[\[8\]](#)

Chemical Properties

Property	Value	Reference
Chemical Name	3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid	[4]
CAS Number	886362-90-9	[4]
Molecular Formula	C10H18O6	[4]
Molecular Weight	234.25 g/mol	[4]
Appearance	Colorless to pale-yellow liquid or semi-solid	[9]
Purity	>97% (typical)	[9]
Storage	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.	[4]

Mechanism of Action in PROTACs

Acid-PEG2-ethyl propionate itself is not pharmacologically active but is a critical component in the structure of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8] The PEG linker bridges the two ligands and its length and composition are critical for the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for efficient protein degradation.[8]



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Figure 1. Mechanism of action for a PROTAC, utilizing a linker such as **Acid-PEG2-ethyl propionate**.

Experimental Protocols

Protocol 1: Amide Coupling of Acid-PEG2-ethyl propionate to a Primary Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid moiety of **Acid-PEG2-ethyl propionate** to a molecule containing a primary amine (e.g., a protein, peptide, or another small molecule) using EDC/NHS chemistry.[10]

Materials:

- **Acid-PEG2-ethyl propionate**
- Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50mM borate buffer, pH 8.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Desalting column or other purification system (e.g., HPLC)

Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a stock solution of **Acid-PEG2-ethyl propionate** in anhydrous DMF or DMSO (e.g., 10-100 mM).
 - Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO. These reagents are moisture-sensitive.[\[10\]](#)
 - Dissolve the amine-containing molecule in the Coupling Buffer.
- Activation of Carboxylic Acid:
 - In a reaction vessel, dissolve **Acid-PEG2-ethyl propionate** in Activation Buffer.
 - Add EDC and NHS to the solution. A common starting point is a molar ratio of 1:5:2.5 (**Acid-PEG2-ethyl propionate**:EDC:NHS).[\[10\]](#)
 - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.[\[10\]](#)
- Conjugation to Amine:
 - Immediately add the activated **Acid-PEG2-ethyl propionate** solution to the solution of the amine-containing molecule.

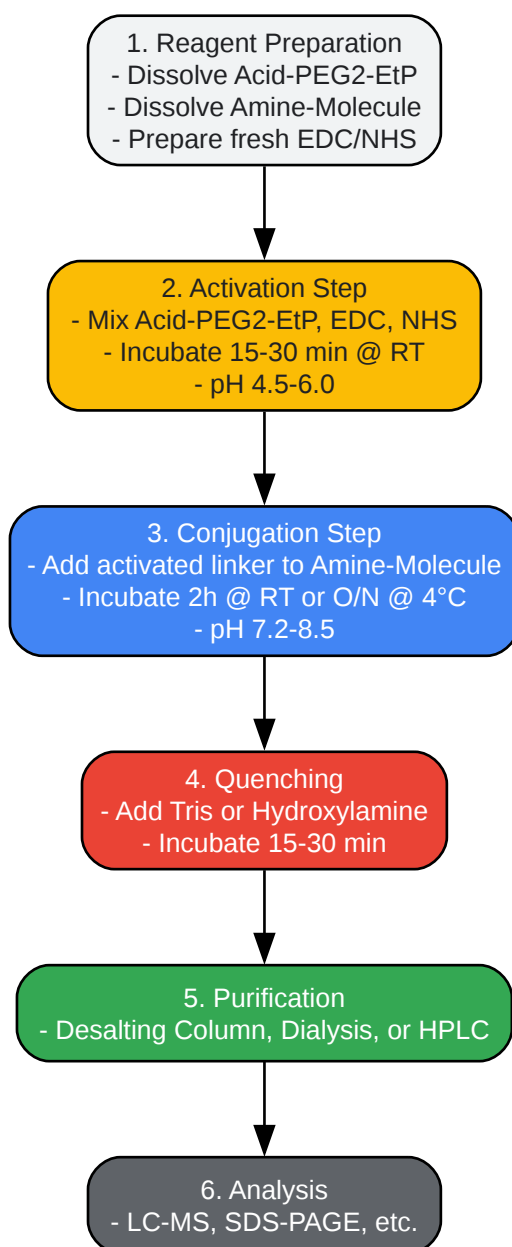
- The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.5.
[10]
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[10] The optimal reaction time may need to be determined empirically.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to hydrolyze any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove unreacted linker and byproducts to purify the conjugate. This can be achieved using a desalting column for larger molecules like proteins, or by dialysis or chromatography (e.g., SEC, RP-HPLC) for smaller molecules.[11]

Typical Reaction Parameters:

Parameter	Recommended Range	Notes
Activation pH	4.5 - 6.0	Optimal for EDC activation of the carboxyl group. [10]
Coupling pH	7.2 - 8.5	Promotes efficient reaction of the NHS ester with the primary amine. [10]
EDC Molar Excess	2 - 10 fold (relative to Acid-PEG2-ethyl propionate)	A 5-fold excess is a common starting point. [10]
NHS Molar Excess	2 - 5 fold (relative to Acid-PEG2-ethyl propionate)	A 2.5-fold excess is a common starting point. [10]
Activation Time	15 - 30 minutes at room temperature	Sufficient for NHS ester formation. [10]
Coupling Time	2 hours at RT to overnight at 4°C	Longer incubation can increase efficiency but may affect sensitive molecules. [10]
Reaction Monitoring	LC-MS or TLC	Can be used to monitor the progress of the reaction. [12]

Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of **Acid-PEG2-ethyl propionate** to an amine-containing molecule.



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Figure 2. General experimental workflow for an amide coupling reaction with **Acid-PEG2-ethyl propionate**.

Data Presentation

While specific yields are highly dependent on the substrates used, the following table provides an example of expected data from a typical conjugation reaction.

Substrate A (Amine)	Substrate B (Acid-PEG2-EtP)	Coupling Efficiency / Yield	Purity (Post- Purification)	Analytical Method
Peptide-NH ₂	Acid-PEG2-ethyl propionate	60-80%	>95%	RP-HPLC, LC- MS
Protein-NH ₂ (e.g., Antibody)	Acid-PEG2-ethyl propionate	40-70%	>98%	SDS-PAGE, SEC
Small Molecule- NH ₂	Acid-PEG2-ethyl propionate	70-90%	>99%	LC-MS, NMR

Note: The data presented are typical values and should be optimized for each specific application. Coupling efficiency can be influenced by factors such as substrate concentration, buffer composition, and the number of available amine groups.

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